molecular formula C18H14N2O5S B2480631 1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea CAS No. 1797078-25-1

1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea

Cat. No.: B2480631
CAS No.: 1797078-25-1
M. Wt: 370.38
InChI Key: NPLXHWMANIAILI-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. The starting materials often include benzodioxole, furan, thiophene, and urea derivatives. The synthetic route may involve:

    Step 1: Formation of the benzodioxole intermediate through cyclization reactions.

    Step 2: Introduction of the furan and thiophene moieties via coupling reactions.

    Step 3: Final assembly of the urea linkage through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)urea
  • 1-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-ylmethyl)urea
  • 1-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)urea

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}urea is unique due to the presence of both furan and thiophene moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c21-17(14-2-1-7-23-14)16-6-4-12(26-16)9-19-18(22)20-11-3-5-13-15(8-11)25-10-24-13/h1-8H,9-10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLXHWMANIAILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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